molecular formula C17H21FN4O B5201548 1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane

1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane

Cat. No. B5201548
M. Wt: 316.4 g/mol
InChI Key: NMZKMUYJZFBIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the azocane family, which is a group of organic compounds that contain a five-membered ring with two nitrogen atoms.

Mechanism of Action

The mechanism of action of 1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in disease pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of bacterial enzymes involved in the biosynthesis of peptidoglycan, a component of bacterial cell walls.
Biochemical and Physiological Effects:
1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane. One area of research is the development of more potent and selective analogs of this compound for use as drug candidates. Another area of research is the investigation of the mechanism of action of this compound and its potential targets in disease pathways. Additionally, the use of this compound in combination with other drugs for synergistic effects is an area of interest for future research. Finally, the development of new synthetic methods for the production of this compound and its analogs is an area of ongoing research.

Synthesis Methods

The synthesis of 1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane involves the reaction of 2-fluorobenzyl azide with propargyl carbamate in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a click reaction. The resulting product is a white solid with a melting point of 140-142°C.

Scientific Research Applications

1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections.

properties

IUPAC Name

azocan-1-yl-[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c18-15-9-5-4-8-14(15)12-22-13-16(19-20-22)17(23)21-10-6-2-1-3-7-11-21/h4-5,8-9,13H,1-3,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZKMUYJZFBIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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